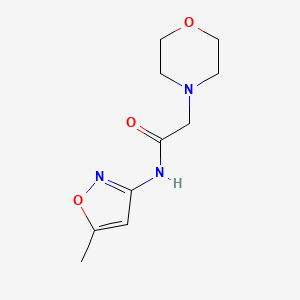

N-(5-methyl-1,2-oxazol-3-yl)-2-(morpholin-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-morpholin-4-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c1-8-6-9(12-16-8)11-10(14)7-13-2-4-15-5-3-13/h6H,2-5,7H2,1H3,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQJRRXKLFSWRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-(morpholin-4-yl)acetamide typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.

Attachment of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.

Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-2-(morpholin-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-(morpholin-4-yl)acetamide depends on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effect. The presence of the oxazole and morpholine rings suggests potential interactions with various molecular targets, including enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

N-(5-methyl-1,2-oxazol-3-yl)-2-(piperidin-4-yl)acetamide: Similar structure with a piperidine ring instead of a morpholine ring.

N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrrolidin-4-yl)acetamide: Similar structure with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

N-(5-methyl-1,2-oxazol-3-yl)-2-(morpholin-4-yl)acetamide is unique due to the presence of both the oxazole and morpholine rings, which may confer distinct biological activities and chemical properties compared to similar compounds. The specific arrangement of functional groups in its structure may result in unique interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-2-(morpholin-4-yl)acetamide, with the CAS number 297149-99-6, is a compound that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a 5-methyl-1,2-oxazole ring and a morpholine moiety. The molecular formula is CHNO, with a molecular weight of approximately 194.24 g/mol. Its chemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 194.24 g/mol |

| CAS Number | 297149-99-6 |

Anticancer Properties

A study examining structurally similar compounds demonstrated that modifications in acetamide derivatives could lead to significant anticancer activity. While direct studies on this compound are scarce, the potential for anticancer effects is suggested by its structural analogs which function as inhibitors of cancer cell proliferation.

Neuroprotective Effects

Compounds with morpholine structures have been investigated for neuroprotective properties. Research into related morpholine-containing compounds indicates potential benefits in neurodegenerative conditions by modulating neurotransmitter levels and reducing oxidative stress.

Case Studies and Research Findings

- Study on Lipid Metabolism : A study focusing on ACC inhibitors highlighted the importance of dual modulators for metabolic syndrome treatment, suggesting that compounds similar to this compound could be explored for their lipid-lowering effects .

- Neuropharmacology Research : Investigations into morpholine derivatives have shown promise in treating conditions like anxiety and depression by influencing serotonin and dopamine pathways, indicating a potential therapeutic role for this compound in mental health .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-methyl-1,2-oxazol-3-yl)-2-(morpholin-4-yl)acetamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves coupling the oxazole and morpholine moieties via an acetamide linker. A multi-step procedure is recommended:

Prepare the 5-methyl-1,2-oxazol-3-amine precursor via cyclization of β-keto esters with hydroxylamine.

React chloroacetyl chloride with morpholine to form 2-(morpholin-4-yl)acetyl chloride.

Couple the two intermediates using a base (e.g., triethylamine) in anhydrous dioxane at 20–25°C .

- Optimization : Monitor reaction progress via TLC, and purify intermediates via recrystallization (ethanol/DMF mixture) .

Q. How can researchers confirm the structural identity and purity of this compound?

- Characterization Methods :

- Spectroscopy : Use -NMR to verify proton environments (e.g., oxazole C-H at δ 6.2–6.5 ppm, morpholine protons at δ 3.6–3.8 ppm). IR can confirm amide C=O stretching (~1650 cm) .

- Mass Spectrometry : LC-MS (ESI+) should show [M+H] at m/z ≈ 280.1 (calculated molecular weight: 279.3 g/mol) .

- Elemental Analysis : Ensure ≤0.3% deviation from theoretical C, H, N values .

Advanced Research Questions

Q. What experimental strategies can elucidate the mechanism of action of this compound in enzyme inhibition?

- Methodology :

- Kinetic Studies : Perform enzyme assays (e.g., thymidylate synthase or dihydrofolate reductase inhibition) using UV-Vis spectroscopy to monitor substrate depletion (e.g., dUMP → dTMP conversion at 340 nm) .

- Molecular Docking : Use AutoDock Vina to model interactions between the compound and enzyme active sites. Prioritize hydrogen bonding with morpholine oxygen and π-stacking with the oxazole ring .

Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results for this compound?

- Analytical Workflow :

X-Ray Refinement : Refine single-crystal data using SHELXL (rigid-body refinement for morpholine ring, isotropic displacement parameters for lighter atoms) .

Validation : Cross-validate bond lengths/angles with Cambridge Structural Database (CSD) averages. Discrepancies >3σ may indicate disorder; apply TWIN/BASF commands in SHELXL for twinned crystals .

Spectroscopic Reconciliation : If NMR signals conflict with crystallographic symmetry, use variable-temperature NMR to probe dynamic effects (e.g., ring puckering in morpholine) .

Q. What computational approaches predict the biological activity of derivatives of this compound?

- Strategies :

- PASS Program : Predict pleiotropic effects (e.g., antimicrobial, anticancer) based on structural descriptors (e.g., Topological Polar Surface Area ≈ 50 Ų for blood-brain barrier penetration) .

- QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent effects (e.g., methyl vs. ethyl on oxazole) with IC values from cytotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.